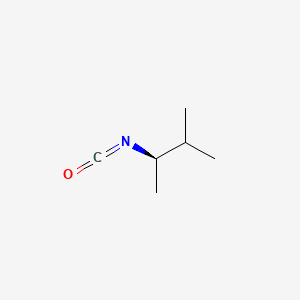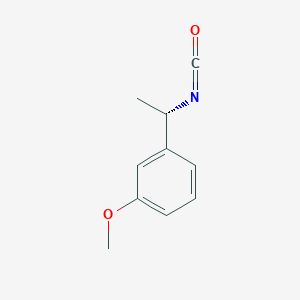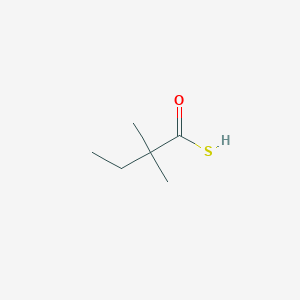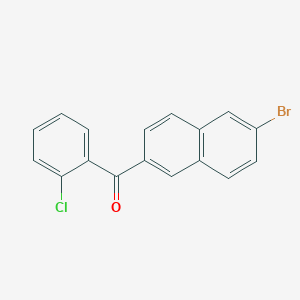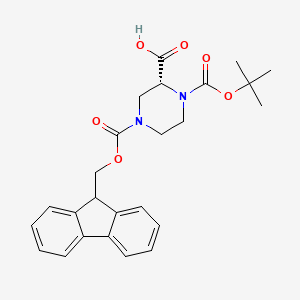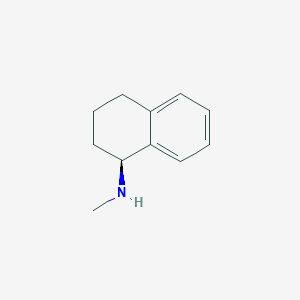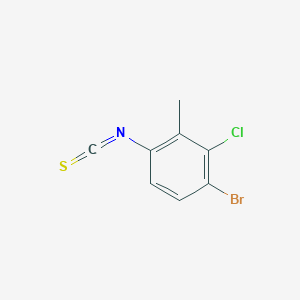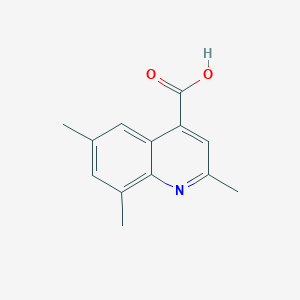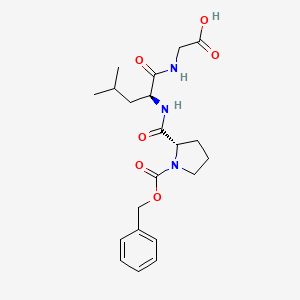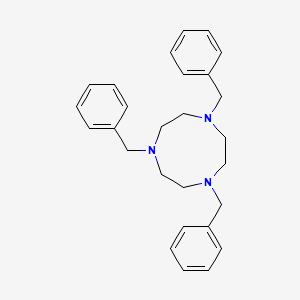
1,4,7-tribenzyl-1,4,7-triazonane
Overview
Description
1,4,7-tribenzyl-1,4,7-triazonane is a cyclic organic compound that belongs to the class of triazacyclononanes. It is characterized by a nine-membered ring containing three nitrogen atoms, each substituted with a benzyl group. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7-tribenzyl-1,4,7-triazonane can be synthesized through a multi-step process. One common method involves the reaction of N,N’-bis(N-benzyl-2-chloroacetamide) ethylenediamine with benzylamine to form an intermediate 1,4,7-tribenzyl-1,4,7-triazacyclononane-2,6-dione. This intermediate is then reduced to remove the benzyl groups, yielding the target compound .
Industrial Production Methods: While specific industrial production methods for 1,4,7-tribenzyl-1,4,7-triazacyclononane are not well-documented, the synthesis typically involves standard organic synthesis techniques such as cyclization and reduction reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,4,7-tribenzyl-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove benzyl groups, leading to the formation of simpler triazacyclononane derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used reducing agents.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted triazacyclononane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,4,7-tribenzyl-1,4,7-triazonane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound’s metal complexes are investigated for their potential use in bioimaging and as therapeutic agents.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in diagnostic tools.
Industry: The compound is used in the synthesis of advanced materials and catalysts for various industrial processes .
Mechanism of Action
The mechanism of action of 1,4,7-tribenzyl-1,4,7-triazacyclononane primarily involves its ability to chelate metal ions. The nitrogen atoms in the triazacyclononane ring coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The specific molecular targets and pathways depend on the metal ion and the nature of the complex formed .
Comparison with Similar Compounds
1,4,7-Triazacyclononane: The parent compound without benzyl substitutions.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A derivative with methyl groups instead of benzyl groups.
1,4,7-Tris(4-alkynyl)-1,4,7-triazacyclononane: A derivative with alkynyl groups.
Uniqueness: 1,4,7-tribenzyl-1,4,7-triazonane is unique due to its bulky benzyl groups, which can influence the steric and electronic properties of its metal complexes. This makes it particularly useful in applications requiring specific coordination environments and stability .
Properties
IUPAC Name |
1,4,7-tribenzyl-1,4,7-triazonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3/c1-4-10-25(11-5-1)22-28-16-18-29(23-26-12-6-2-7-13-26)20-21-30(19-17-28)24-27-14-8-3-9-15-27/h1-15H,16-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMJISBZZNJJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461825 | |
| Record name | 1,4,7-tribenzyl-1,4,7-triazonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125262-43-3 | |
| Record name | 1,4,7-tribenzyl-1,4,7-triazonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


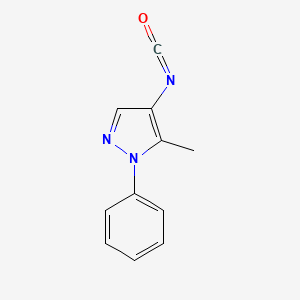
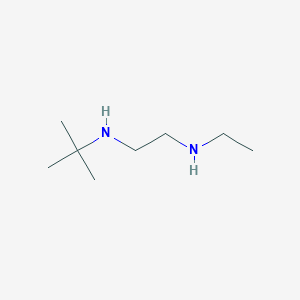
![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)

